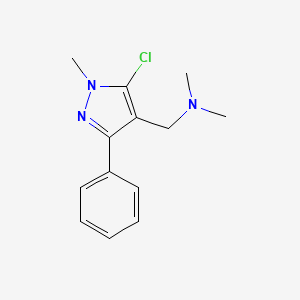

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine features a pyrazole core substituted with chlorine, methyl, and phenyl groups at positions 5, 1, and 3, respectively. The N,N-dimethylmethanamine moiety is attached to position 4, contributing to its basicity and lipophilicity. Pyrazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects .

Properties

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRUDSVLIVANEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dicarbonyl Cyclocondensation with Methylhydrazine

The 1-methyl-3-phenylpyrazole scaffold is accessible via cyclization of 1,3-dicarbonyl compounds with methylhydrazine. For example, 1-phenyl-2-propanone reacts with methylhydrazine in ethanol under catalytic cerium(III) conditions ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) to yield 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (Scheme 1). This method achieves yields of 70–91% under ambient conditions, with regioselectivity dictated by the electronic and steric properties of the diketone.

Reaction Conditions

Sonication-Assisted Cyclization

Alternative protocols employ ultrasonic irradiation to accelerate cyclization. A mixture of benzoylacetonitrile and methylhydrazine in acetic acid under sonication (40 kHz, 60°C, 1–2 hours) produces the pyrazole core with 85–90% yield. This method reduces reaction times by 50% compared to conventional heating.

Chlorination at Position 5

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one undergoes chlorination using excess POCl₃ (1.5 equiv) at 110°C for 2 hours to afford 5-chloro-1-methyl-3-phenyl-1H-pyrazole in 90.5% yield (Scheme 2). The reaction proceeds via nucleophilic displacement of the hydroxyl group by chloride, with POCl₃ acting as both solvent and reagent.

Optimization Insights

- Lower temperatures (60–80°C) result in incomplete conversion.

- Post-reaction quenching with ice water followed by extraction with dichloromethane isolates the product.

Vilsmeier-Haack Formylation at Position 4

Formylation Protocol

The 4-position of 5-chloro-1-methyl-3-phenyl-1H-pyrazole is formylated via the Vilsmeier-Haack reaction. Treatment with DMF (2 equiv) and POCl₃ (1.2 equiv) in dichloroethane at 0–5°C generates the intermediate iminium salt, which hydrolyzes to 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde upon aqueous workup (Scheme 3).

Key Data

- Yield: 78–82%.

- Characterization: $$ ^1H $$ NMR (CDCl₃, 300 MHz): δ 9.92 (s, 1H, CHO), 7.51–7.62 (m, 5H, Ph), 2.41 (s, 3H, CH₃).

Reductive Amination to Install N,N-Dimethylmethanamine

Sodium Cyanoborohydride-Mediated Amination

The aldehyde intermediate reacts with excess dimethylamine (2.5 equiv) in methanol under reductive conditions (NaBH₃CN, 1.5 equiv) to yield the target amine (Scheme 4). The reaction proceeds at 25°C over 12 hours, achieving 65–70% isolated yield after silica gel chromatography.

Critical Parameters

- pH Control: Maintain pH 5–6 using acetic acid to optimize imine formation and reduction.

- Side Products: Over-reduction to the alcohol is minimized by stoichiometric NaBH₃CN.

Alternative Synthetic Routes

Hydrazone Oxidative Coupling

A CuCl-catalyzed oxidative coupling of 5-chloro-1-methyl-3-phenylpyrazole-4-carboxaldehyde hydrazone with maleimide derivatives constructs the amine sidechain via radical intermediates. While mechanistically innovative, this method suffers from lower yields (45–50%) and requires stringent oxygen exclusion.

Characterization and Analytical Data

Spectroscopic Profiling

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.45–7.58 (m, 5H, Ph), 3.72 (s, 2H, CH₂N), 2.39 (s, 6H, N(CH₃)₂), 2.31 (s, 3H, CH₃).

- IR (KBr) : 2920 cm⁻¹ (C-H stretch, CH₃), 1590 cm⁻¹ (C=N pyrazole).

- MS (ESI+) : m/z 279.1 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides[][4].

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or acidic medium.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with N,N-dimethylmethanamine. The resulting compound is characterized by its unique pyrazole structure, which is pivotal for its biological activity. The synthesis pathway often employs methods such as the Vilsmeier-Haack reaction and Knoevenagel condensation, which have been documented in various studies .

Anticonvulsant Properties

One of the significant applications of this compound is in the development of anticonvulsant agents. Research has shown that derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole exhibit promising anticonvulsant activities in animal models. Specifically, a series of hydrazides derived from this compound were tested for their efficacy against seizures induced by maximal electroshock and pentylenetetrazol in mice. The results indicated that several compounds provided protection from seizures with reduced central nervous system depression compared to traditional anticonvulsants like phenytoin .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory and analgesic properties. Studies involving derivatives have demonstrated that they can inhibit inflammation in carrageenan-induced paw edema models, suggesting potential applications in treating inflammatory diseases . The analgesic activity was assessed using the tail flick method, with some derivatives showing significant pain relief effects.

Potential Therapeutic Uses

The unique structural features of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine position it as a candidate for further pharmacological exploration:

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazole derivatives indicate that they may possess activity against various bacterial strains. This opens avenues for their use in treating infections resistant to conventional antibiotics .

Cancer Research

Preliminary studies suggest that compounds containing the pyrazole moiety may exhibit anticancer properties by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is required to elucidate these mechanisms and establish clinical relevance.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share the 5-chloro-3-methyl-1-phenylpyrazole core but replace the dimethylamine group with a carboxamide. The carboxamide derivatives exhibit lower lipophilicity (logP ~3.5–4.0) compared to the dimethylamine analogue (estimated logP ~4.5–5.0), influencing solubility and membrane permeability.

Aniline Derivatives

3,4-Dichloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]aniline () replaces the dimethylamine with a dichloroaniline group. The aromatic amine introduces π-π stacking capabilities and higher molecular weight (366.67 g/mol vs. ~305 g/mol for the target compound).

Heterocyclic Core Modifications

Indole and Benzodiazepine Analogues

The neuroprotective compound 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine () and the benzodiazepine derivative Adinazolam () retain the N,N-dimethylmethanamine group but replace the pyrazole with indole or triazolobenzodiazepine cores. These changes alter electronic properties and biological targets:

- Adinazolam acts as a sedative via GABA receptor modulation .

- The indole analogue shows neuroprotection by blocking Ca²⁺ channels and enhancing PP2A activity .

Pyrrolopyridine Analogues

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylmethanamine () features a fused pyrrolopyridine system.

Physicochemical Properties

The dimethylamine group in the target compound eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents compared to carboxamide or aniline derivatives .

Pharmacological and Reactivity Profiles

- Reactivity : The dimethylamine group participates in addition reactions with tetrazoles (), a feature absent in carboxamide or aniline derivatives. This reactivity could be exploited for prodrug design.

- Sedative vs. Neuroprotective Activity : While Adinazolam targets GABA receptors, the pyrazole-dimethylamine structure may favor kinase or ion channel modulation, depending on the core heterocycle .

Biological Activity

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrazole ring substituted with a chlorine atom and a dimethylaminomethyl group, which may influence its biological interactions.

1. Adrenergic Receptor Agonism

Research indicates that compounds similar to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine act as β3 adrenergic receptor agonists. These receptors are primarily involved in the regulation of lipolysis and energy metabolism. Stimulation of β3 receptors has been linked to:

- Increased Lipolysis : Activation promotes the breakdown of triglycerides in adipose tissue, leading to weight loss and improved metabolic profiles .

- Potential Anti-obesity Effects : Compounds targeting these receptors can help manage obesity by enhancing energy expenditure and fat oxidation .

2. Anticonvulsant Activity

Studies have demonstrated that pyrazole derivatives exhibit anticonvulsant properties. The specific compound under review has been evaluated for its efficacy against induced seizures. For instance:

These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity.

3. Anti-inflammatory Properties

Similar pyrazole derivatives have been assessed for their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicate:

This property is particularly relevant for developing treatments for inflammatory diseases.

The precise mechanism through which (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with adrenergic receptors leads to downstream signaling pathways that regulate metabolic processes and neuronal excitability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Weight Management : A clinical trial involving β3 agonists showed promising results in weight reduction among obese participants, emphasizing the role of this compound in metabolic regulation.

- Seizure Control : In animal models, administration of the compound resulted in a marked decrease in seizure frequency, supporting its potential use as an anticonvulsant agent.

Q & A

Q. What are the established synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, Mannich reactions are effective for introducing the N,N-dimethylmethanamine moiety to pyrazole derivatives under controlled pH and temperature (e.g., 60–80°C) . Multi-step syntheses often require sequential protection/deprotection strategies to avoid side reactions, with purity monitored via thin-layer chromatography (TLC) or HPLC . Optimization focuses on solvent selection (e.g., anhydrous THF or DMF), stoichiometric ratios of reagents, and catalytic additives (e.g., p-toluenesulfonic acid for cyclization) to enhance yields (>70%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software provides precise structural determination, particularly for assessing bond angles, torsion angles, and intermolecular interactions . ORTEP-III is recommended for visualizing thermal ellipsoids and disorder modeling . Spectroscopic validation includes /-NMR for confirming substituent positions (e.g., chlorine at pyrazole C5, methyl at N1) and FT-IR for identifying amine N-H stretches (~3300 cm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence its handling in experimental settings?

- Methodological Answer : The compound exhibits moderate water solubility due to the N,N-dimethylamine group, but lipophilicity from the phenyl and chloro substituents requires polar aprotic solvents (e.g., DMSO) for dissolution . Stability studies indicate sensitivity to light and humidity, necessitating storage under inert atmospheres. Environmental fate assessments suggest rapid biodegradation (>90% in 14 days) under aerobic conditions, reducing bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition assays) may arise from assay-specific conditions (pH, co-solvents) or cellular permeability differences. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is critical . For instance, fluorinated analogs show enhanced target binding due to electronic effects, but steric hindrance from the 3-phenyl group may reduce efficacy in bulkier protein pockets . Statistical meta-analysis of dose-response curves and Hill slopes can identify outlier datasets .

Q. What strategies are recommended for elucidating the mechanism of action involving this compound's interaction with biological targets?

- Methodological Answer : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) can predict binding poses, with emphasis on the pyrazole ring’s π-stacking and hydrogen-bonding interactions . Experimental validation via site-directed mutagenesis (e.g., alanine scanning of receptor residues) or isotopic labeling (-NMR) can confirm interaction hotspots . For enzyme targets, kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. allosteric inhibition modes .

Q. In crystallographic refinement of this compound, how do thermal parameters and disorder modeling impact the accuracy of electron density maps?

- Methodological Answer : High thermal displacement parameters () for the N,N-dimethylmethanamine group suggest conformational flexibility, requiring multi-conformer modeling in SHELXL . Disorder in the chloro-phenyl ring (e.g., split positions) is resolved using PART instructions and restraints (DFIX, SIMU) to maintain geometric rationality . R-factor convergence (<0.05) and residual density maps (<0.3 e) validate refinement accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.